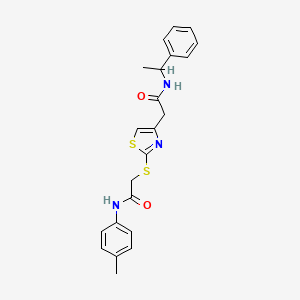

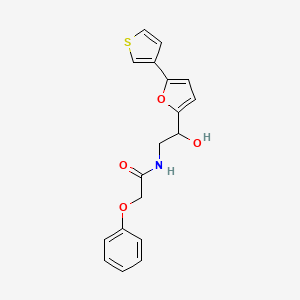

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-1,2,3-triazol-1-yl)benzamides and 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives are compounds that have been studied for their potential biological activities . They have been designed and synthesized as inhibitors for certain proteins, showing promising results in preliminary tests .

Synthesis Analysis

These compounds are typically synthesized through reactions involving benzamides and triazoles . For example, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzamide group and a 1,2,3-triazole group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of benzamides with triazoles . The exact reactions can vary depending on the specific compound and the desired end product.Applications De Recherche Scientifique

Alkylating Benzamides with Melanoma Cytotoxicity

Alkylating benzamides, including derivatives related to N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide, have shown potential in targeted drug delivery for melanoma therapy. These derivatives are synthesized and tested for their cytotoxicity against melanoma cells, with some showing higher toxicity against melanoma and other cancer cells than current standard cytostatics. This suggests a promising approach for enhanced efficacy in melanoma treatment through selective, benzamide-mediated drug delivery (Wolf et al., 2004).

Green Chemistry in Rufinamide Synthesis

The synthesis of Rufinamide, an antiepileptic drug, involves a 1,2,3-triazole moiety, related to the structure of this compound. Recent advancements include a continuous solvent- and catalyst-free flow process, highlighting a move towards more sustainable and green chemical processes. This not only solves the problem of low reactivity of certain dipolarophiles but also introduces a more environmentally friendly approach to pharmaceutical synthesis (Ott et al., 2016).

Colorimetric Sensing of Fluoride Anions

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share structural features with this compound, exhibit remarkable colorimetric sensing abilities for fluoride anions. One specific derivative changes color drastically in the presence of fluoride ions, showcasing potential applications in environmental monitoring and safety (Younes et al., 2020).

Antiviral Activity Against Avian Influenza

Benzamide-based compounds, including those structurally related to this compound, have demonstrated significant antiviral activities against the H5N1 strain of avian influenza. This research opens up new avenues for the development of antiviral drugs, with benzamide derivatives playing a crucial role in combating viral outbreaks (Hebishy et al., 2020).

Catalytic Oxidation and Hydrogenation

Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands, similar in function to the triazole component in this compound, have been explored for their catalytic properties in oxidation and hydrogenation reactions. These studies contribute to the understanding of how triazole derivatives can influence catalytic efficiency in organic synthesis (Saleem et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-2-9-18(10-7-15)14(20)12-5-3-4-6-13(12)19-11-8-16-17-19/h3-6,8,11H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRXGPHESHCANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CC=CC=C1N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2707952.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2707954.png)

![4-(3,5-Difluorophenyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2707956.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B2707960.png)

![3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2707965.png)

![ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2707967.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2707972.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)